2-Benzylsuccinate
Overview
Description
2-benzylsuccinate(2-) is a dicarboxylic acid dianion that is the conjugate base of 2-benzylsuccinic acid. It has a role as a bacterial xenobiotic metabolite. It derives from a succinate(2-). It is a conjugate base of a 2-benzylsuccinic acid.
Scientific Research Applications
Reversible Inhibition by Benzylsuccinic Acid Derivatives
Benzylsuccinic acid and its isomers, such as 2(R)-benzyl-3-carboxypropionic acid, have been identified as effective reversible inhibitors of carboxypeptidase A, a crucial enzyme in peptide metabolism. The inhibition mechanism involves the tight binding of these compounds to the enzyme, potentially mimicking the enzyme's substrates or transition states, thereby hindering its catalytic activity (Byers & Wolfenden, 1972).
Educational Applications in Drug Discovery
The inhibitory properties of (±)-2-benzylsuccinic acid against carboxypeptidase A have been utilized in educational settings to teach students about kinetic assays and the principles of drug discovery. This approach not only provides practical laboratory experience but also historical context on the role of enzyme inhibitors in the development of therapeutic agents, such as captopril (Wentland, Raza, & Gao, 2004).
Role in Anaerobic Metabolism
Anaerobic Metabolism of Hydrocarbons
Benzylsuccinate synthase, an enzyme that catalyzes the addition of toluene to fumarate, forming benzylsuccinate, plays a pivotal role in the anaerobic metabolism of toluene by microorganisms. This process is essential for the biodegradation of hydrocarbons in anoxic environments, highlighting the environmental significance of 2-benzylsuccinate in bioremediation processes (Krieger et al., 2001).
Structural Insights into Benzylsuccinate Synthase
Detailed studies on the subunit structure of benzylsuccinate synthase have provided insights into its functional mechanism, revealing the enzyme's complexity and the roles of its subunits in catalysis. These findings are crucial for understanding the biochemical pathways involved in the anaerobic degradation of aromatic compounds (Li et al., 2009).
Analytical Applications
Monitoring Biodegradation in Contaminated Aquifers
The analysis of benzylsuccinates, including this compound, in groundwater has been advanced through the development of sensitive and selective LC/MS/MS methods. This analytical approach allows for the effective monitoring of in situ biodegradation of BTEX (benzene, toluene, ethylbenzene, and xylenes) in contaminated aquifers, providing valuable information for environmental remediation efforts (Beller, 2002).
Properties
IUPAC Name |
2-benzylbutanedioate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c12-10(13)7-9(11(14)15)6-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,12,13)(H,14,15)/p-2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTOFKXZQQDSVFH-UHFFFAOYSA-L | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CC(=O)[O-])C(=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O4-2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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